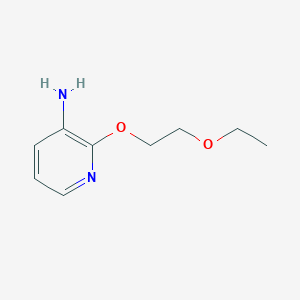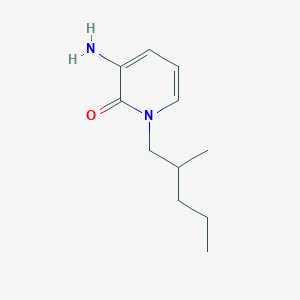
3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the third position, a 2-methylpentyl group at the first position, and a pyridin-2(1h)-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 2-methylpentylamine under basic conditions to form the corresponding 2-methylpentylpyridine derivative. This intermediate is then subjected to nitration followed by reduction to introduce the amino group at the third position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, catalysts, and purification techniques is critical to achieving efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridin-2(1h)-one core can be reduced to form the corresponding dihydropyridine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, dihydropyridine derivatives, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The amino group and pyridin-2(1h)-one core structure allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(2-methylpropyl)pyridin-2(1h)-one
- 3-Amino-1-(2-methylbutyl)pyridin-2(1h)-one
- 3-Amino-1-(2-methylhexyl)pyridin-2(1h)-one
Uniqueness
3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-amino-1-(2-methylpentyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-3-5-9(2)8-13-7-4-6-10(12)11(13)14/h4,6-7,9H,3,5,8,12H2,1-2H3 |
InChI-Schlüssel |
SDFZOJRVPLSFCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CN1C=CC=C(C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




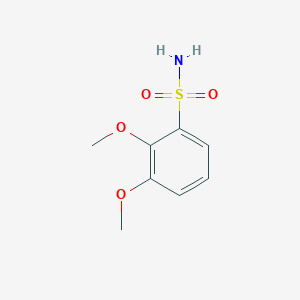

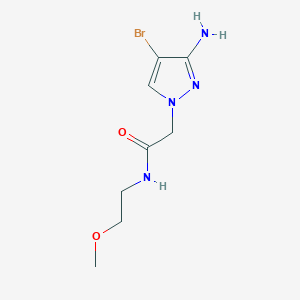

![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)

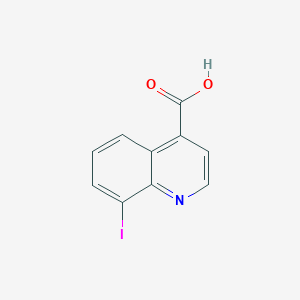
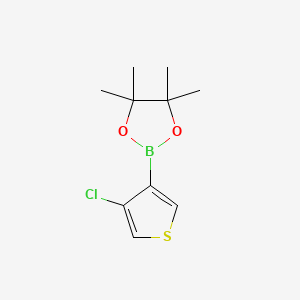

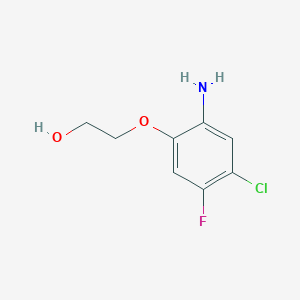
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
